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Compound Name: Cdk8-IN-1

Cat. No.: B3028136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target profile and kinase selectivity of

Cdk8-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close

homolog, CDK19. This document details the quantitative biochemical and cellular data,

experimental methodologies, and relevant signaling pathways to support further research and

development efforts. The information presented herein is primarily focused on the well-

characterized compound CCT251545, a representative example of a Cdk8-IN-1 inhibitor.

Target Profile and Kinase Selectivity
Cdk8-IN-1 (exemplified by CCT251545) is a highly selective inhibitor of the Mediator complex-

associated kinases CDK8 and CDK19.[1][2] Its potent activity against these targets translates

to the modulation of key signaling pathways implicated in cancer, such as the Wnt/β-catenin

and STAT1 signaling pathways.[1][2]

Biochemical Potency and Binding Affinity
The inhibitory activity and binding affinity of Cdk8-IN-1 have been quantified through various

biochemical assays. The following tables summarize the key quantitative data for CCT251545.

Table 1: Biochemical Potency of CCT251545 against CDK8 and CDK19
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Target Assay Type IC50 (nM)

CDK8 Reporter Displacement Assay 7

CDK19 Reporter Displacement Assay 6

Data sourced from The Chemical Probes Portal.[3]

Table 2: Binding Affinity and Kinetics of CCT251545

Target Method Kd (nM)

CDK8/cyclin C Reporter Displacement Assay 36

CDK19/cyclin C Reporter Displacement Assay 102

Data derived from studies on the 3,4,5-trisubstituted pyridine series, including CCT251545.

Kinase Selectivity Profile
CCT251545 exhibits remarkable selectivity for CDK8 and CDK19 over a broad range of other

kinases. A screening against 291 other kinases showed over 100-fold selectivity.[1][2]

Table 3: Kinase Selectivity of CCT251545

Kinase Inhibition at 1 µM (%) IC50 (µM)

GSK3α - 0.462

GSK3β - 0.690

Other CDKs (1-7, 9) No significant inhibition >10

Data from supplementary tables associated with the primary publication on CCT251545. Weak

inhibition of GSK3α/β was observed, but with significantly lower potency compared to

CDK8/19.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize Cdk8-
IN-1.

Biochemical Kinase Assay: Reporter Displacement
Assay
This assay measures the binding affinity and kinetics of an inhibitor by monitoring the

displacement of a fluorescently labeled reporter probe from the kinase's ATP binding site.[1]

Protocol:

Assay Principle: The assay is based on the competitive displacement of a reporter probe that

selectively targets the ATP binding site of CDK8 or CDK19, leading to a quantifiable loss of

an optical signal.[1]

Reagents:

Purified full-length CDK8/cyclin C or CDK19/cyclin C complex.

Reporter probe specific for the CDK8/19 ATP binding site.

Assay buffer.

Test inhibitor (Cdk8-IN-1) at various concentrations.

Procedure:

1. Incubate the kinase and reporter probe to allow for binding and signal generation.

2. Add serial dilutions of the test inhibitor.

3. Monitor the decrease in the optical signal over time as the reporter probe is displaced.

4. Calculate IC50 values and kinetic parameters (Kd, kon, koff) from the resulting data.[1]

Cellular Target Engagement: Cellular Thermal Shift
Assay (CETSA)
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CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular

context by measuring changes in the protein's thermal stability.[4][5]

Protocol:

Cell Culture and Treatment:

1. Culture a suitable cell line (e.g., SW620 human colorectal cancer cells) to a sufficient

density.[1]

2. Treat the cells with the test inhibitor (Cdk8-IN-1) or vehicle control (DMSO) for a specified

time (e.g., 2 hours).[1]

Thermal Challenge:

1. Aliquot the cell lysates into PCR tubes.

2. Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for a short duration

(e.g., 3 minutes) to induce protein denaturation and aggregation.[6] A non-heated sample

serves as a control.[1]

Protein Extraction and Analysis:

1. Lyse the cells to release the soluble proteins.

2. Separate the soluble protein fraction from the aggregated proteins by centrifugation.

3. Quantify the amount of soluble target protein (CDK8 or CDK19) remaining at each

temperature using a detection method such as a bead-based ELISA or Western blotting.[1]

Data Analysis:

1. Plot the amount of soluble protein as a function of temperature to generate a melting

curve.

2. A shift in the melting curve to a higher temperature in the presence of the inhibitor

indicates target engagement and stabilization.
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Cell-Based Assay: STAT1 Phosphorylation
This assay measures the ability of Cdk8-IN-1 to inhibit the phosphorylation of STAT1 at Serine

727, a known downstream target of CDK8.[7][8][9]

Protocol:

Cell Culture and Stimulation:

1. Culture a relevant cell line (e.g., a cell line responsive to interferon-gamma).

2. Pre-treat the cells with various concentrations of Cdk8-IN-1.

3. Stimulate the cells with an appropriate agonist (e.g., interferon-gamma) to induce STAT1

phosphorylation.

Protein Extraction and Detection:

1. Lyse the cells and collect the total protein.

2. Separate the proteins by SDS-PAGE and transfer to a membrane (Western blotting).

3. Probe the membrane with antibodies specific for phosphorylated STAT1 (Ser727) and total

STAT1.

Data Analysis:

1. Quantify the band intensities for phosphorylated and total STAT1.

2. Determine the concentration-dependent inhibition of STAT1 phosphorylation by Cdk8-IN-1
and calculate the IC50 value.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways

involving CDK8 and a typical experimental workflow for characterizing a CDK8 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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